1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO. It is a derivative of phenethylamine, featuring a methoxy group attached to the benzene ring and a propan-1-amine chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)propan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting 1-(4-methoxyphenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions followed by crystallization and purification processes to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Scientific Research Applications
1-(4-Methoxyphenyl)propan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. The compound influences neurotransmitter release and uptake, affecting various biological pathways.
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar structure but differs in its pharmacological profile.
1-(4-Methylphenyl)propan-1-amine hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: Another structural analog with slight variations.
Uniqueness: 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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